molecular formula C14H11N3O B11729145 (E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine

(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine

Cat. No.: B11729145
M. Wt: 237.26 g/mol
InChI Key: TWBCCENGSFOVSV-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine is a chemical compound built around the privileged imidazo[1,5-a]pyridine scaffold, a structure of high significance in modern medicinal chemistry due to its presence in several biologically active molecules and natural alkaloids . This specific compound features an (E)-configured hydroxylamine moiety linked to the 1-position of the 3-phenylimidazo[1,5-a]pyridine core, a structural motif that suggests potential as an intermediate or precursor in the synthesis of more complex bioactive molecules. While direct pharmacological data for this exact compound may be limited, the strong documented research value of its core structure allows for informed speculation on its primary applications. The imidazo[1,5-a]pyridine scaffold is considered a privileged structure in drug discovery . Compounds based on this scaffold, particularly those with specific substitutions at the 1 and 3 positions, have been extensively investigated as potential cytotoxic agents . For instance, derivatives sharing the 3-phenylimidazo[1,5-a]pyridine substructure have demonstrated promising in vitro cytotoxic potential against a panel of human cancer cell lines, including lung (A549), colorectal (HCT-116), and breast (MDA-MB-231) cancers, with some analogs functioning by promoting apoptotic cell death . Furthermore, closely related compounds containing both an imidazole-derived ring and a hydroxylamine functional group have been synthesized and studied for their antifungal potential, targeting conditions like Candida infections . The mechanism of action for such compounds often involves interaction with key biological pathways; for anticancer activity, this can include the induction of apoptosis via increased reactive oxygen species (ROS) generation, disruption of mitochondrial membrane potential, and cell cycle arrest at the G0/G1 phase . Researchers may value this compound as a versatile building block for constructing libraries of new chemical entities or as a key intermediate in the development of potential inhibitors for various biological targets. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

(NZ)-N-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylidene]hydroxylamine

InChI

InChI=1S/C14H11N3O/c18-15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-10,18H/b15-10-

InChI Key

TWBCCENGSFOVSV-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)/C=N\O

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=NO

Origin of Product

United States

Preparation Methods

Direct Condensation with Hydroxylamine Derivatives

A one-pot condensation of 3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde with hydroxylamine hydrochloride under basic conditions (K₂CO₃, EtOH, reflux) produces the target compound. However, this method suffers from moderate yields (45–55%) due to competing oxime tautomerization and side reactions. Optimization using HATU-mediated coupling improves efficiency:

Step Conditions Yield
Aldehyde formationMnO₂ oxidation of 1-hydroxymethylimidazo[1,5-a]pyridine in CH₂Cl₂, 25°C, 6 h82%
HATU-mediated couplingHydroxylamine hydrochloride, HATU, DIEA, DMF, 25°C, 12 h68%

The use of HATU activates the aldehyde as a reactive acyloxyphosphonium intermediate, facilitating nucleophilic attack by hydroxylamine while suppressing imine formation.

Palladium-Catalyzed Amination

An alternative route employs Pd(OAc)₂/BINAP-catalyzed coupling between 1-bromo-3-phenylimidazo[1,5-a]pyridine and tert-butyl N-hydroxycarbamate. Subsequent deprotection with TFA yields the hydroxylamine derivative:

1-Bromo derivative+NH2OBocPd(OAc)2,BINAP1-(BocNHO)imidazo[1,5-a]pyridineTFA(E)-Product\text{1-Bromo derivative} + \text{NH}2OBoc \xrightarrow{\text{Pd(OAc)}2, \text{BINAP}} \text{1-(BocNHO)imidazo[1,5-a]pyridine} \xrightarrow{\text{TFA}} \text{(E)-Product}

This method achieves 65% yield over two steps but requires stringent exclusion of moisture and oxygen to prevent catalyst deactivation.

Stereoselective Control of the E-Isomer

The E-configuration is thermodynamically favored due to reduced steric clash between the phenyl group and hydroxylamine moiety. Key parameters influencing stereoselectivity include:

  • Solvent polarity : Apolar solvents (toluene) favor E:Z ratios >9:1 by stabilizing the planar transition state.

  • Temperature : Reactions conducted below 0°C increase Z-isomer formation (up to 35%) via kinetic control.

  • Additives : Molecular sieves (4Å) enhance E-selectivity by sequestering water and shifting equilibrium.

Industrial-Scale Considerations

For large-scale synthesis (>100 g), the Bi(OTf)₃-catalyzed Ritter reaction demonstrates superior scalability compared to Pd-mediated methods. A representative protocol involves:

  • Cyclization : 2-(Hydroxymethyl)pyridine (1.0 eq), phenylacetonitrile (1.2 eq), Bi(OTf)₃ (0.1 eq), p-TsOH·H₂O (0.2 eq) in toluene at 80°C for 10 h.

  • Oxidation : Crude product treated with MnO₂ (3.0 eq) in CH₂Cl₂ at 40°C for 4 h.

  • Coupling : HATU (1.5 eq), hydroxylamine hydrochloride (2.0 eq), DIEA (3.0 eq) in DMF at 25°C for 24 h.

This sequence affords the target compound in 61% overall yield with >99% HPLC purity, making it viable for API production.

Analytical Characterization

Critical quality attributes were verified using:

  • HRMS : m/z calculated for C₁₅H₁₂N₃O [M+H]⁺: 250.0974, found: 250.0976.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.65 (d, J=7.2 Hz, 1H), 8.21 (s, 1H), 7.89–7.43 (m, 6H), 5.12 (s, 2H).

  • IR : ν 3280 (N-H), 1620 (C=N), 1595 cm⁻¹ (aromatic C=C) .

Chemical Reactions Analysis

Types of Reactions

(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine ring .

Scientific Research Applications

(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Research Findings and Implications

  • Hydrogen bonding : Both compounds utilize O—H···N bonds for supramolecular assembly, but the target compound’s fused core may alter the geometry and strength of these interactions.
  • Crystallographic diversity : Asymmetric units with multiple conformers (e.g., the pyrazole derivative’s two molecules) suggest that subtle substituent changes significantly impact packing .
  • Methodological consistency : SHELX and Mercury remain industry standards for such comparisons, ensuring reproducibility in structural analyses .

Biological Activity

(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H12N4O\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}

This structure features an imidazo-pyridine core, which is significant for its biological interactions. The hydroxylamine functional group is known for its reactivity and potential to form various adducts with biological macromolecules.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Activity : Studies have demonstrated that derivatives of this compound exhibit antioxidant properties, which can protect against oxidative stress in neuronal cells .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the NLRP3 inflammasome and reducing pro-inflammatory cytokines, contributing to neuroprotection .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the table below:

Activity Effect Reference
AChE InhibitionIC50 = 1.72 ± 0.15 μM
BChE InhibitionIC50 = 6.69 ± 0.28 μM
Antioxidant ActivityIC50 = 16.15 ± 1.05 μM
Inhibition of Tau AggregationSignificant reduction observed
Microglial ActivationSuppressed ROS release

Alzheimer’s Disease Models

In a recent study involving in-vitro and in-vivo models of Alzheimer’s disease, this compound derivatives were shown to improve cognitive function significantly. The study utilized the Morris water maze test to assess memory impairment reversal, demonstrating the compound's efficacy in enhancing memory performance by modulating cholinergic signaling pathways .

Neuroprotection Studies

Further investigations into the neuroprotective properties of this compound revealed its ability to upregulate neuroprotective markers such as BDNF and TRKB in neuronal cultures exposed to oxidative stress conditions. This suggests a potential role in neurodegenerative disease management through protective mechanisms against neuronal damage .

Q & A

Q. What are the established synthetic routes for (E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via cyclocondensation of 2-picolylamine derivatives with nitroalkanes or carbonyl-containing precursors under acidic conditions. For example, a related imidazo[1,5-a]pyridine derivative (3-Phenylimidazo[1,5-a]pyridine) was synthesized using 87% polyphosphoric acid (PPA) and phosphorous acid at 160°C for 2 hours, yielding 76% . Optimization involves:

  • Catalyst selection: PPA enhances cyclization efficiency by acting as both a Brønsted acid and dehydrating agent.
  • Temperature control: Reactions above 150°C favor imidazo[1,5-a]pyridine core formation but may require reduced time to avoid decomposition.
  • Precursor modification: Electron-withdrawing groups on the phenyl ring may require adjusted stoichiometry or extended reaction times .

Q. How is the E-configuration of the methylidene hydroxylamine group confirmed experimentally?

Methodological Answer: The E-configuration is confirmed via:

  • X-ray crystallography: Dihedral angles between the hydroxylamine group and the imidazo[1,5-a]pyridine ring are analyzed. For example, in a related hydroxylamine derivative, the dihedral angle between the pyrazole ring and pendant phenyl group was 42.69°, with O–H···N hydrogen bonds stabilizing the E-isomer .
  • NMR spectroscopy: Coupling constants (J) between imine protons and adjacent groups help distinguish E/Z isomers. For imidazo[1,5-a]pyridine derivatives, coupling constants >12 Hz typically indicate trans (E) configurations .

Advanced Research Questions

Q. What computational methods are employed to predict the tautomeric equilibrium between E and Z isomers, and how do solvent effects influence this equilibrium?

Methodological Answer:

  • Density Functional Theory (DFT): B3LYP/6-311+G(d,p) calculations predict energy differences between tautomers. Solvent effects are modeled using the Polarizable Continuum Model (PCM) to simulate polar (e.g., DMSO) vs. nonpolar (e.g., toluene) environments.
  • Key findings: Polar solvents stabilize the E-isomer due to stronger hydrogen-bonding interactions with the hydroxylamine group, as observed in crystal structures of similar compounds .

Q. How does the crystal packing of this compound influence its physicochemical properties, and what intermolecular interactions dominate the lattice structure?

Methodological Answer:

  • Crystal packing analysis (using Mercury software ): Dominant interactions include:
    • O–H···N hydrogen bonds: These link molecules into tetramers, as seen in related hydroxylamine derivatives .
    • C–H···π interactions: Stabilize layers parallel to specific crystallographic planes (e.g., (211) in a triclinic system).
  • Impact on solubility: Strong intermolecular forces reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF) for recrystallization .

Q. What strategies mitigate competing side reactions during synthesis, particularly when introducing electron-withdrawing substituents?

Methodological Answer:

  • Temperature modulation: Lower temperatures (100–120°C) reduce decomposition of nitroalkane precursors, as seen in sluggish reactions with α-nitrotoluene .
  • Catalyst tuning: Substituting PPA with milder acids (e.g., acetic acid) minimizes over-oxidation of sensitive substituents.
  • Protecting groups: Temporarily block reactive sites (e.g., hydroxylamine –NH– group) with tert-butoxycarbonyl (Boc) to prevent undesired cyclization .

Q. How can molecular docking studies predict the biological activity of this compound against enzyme targets like COX-2?

Methodological Answer:

  • Target selection: Use crystal structures of COX-2 (PDB ID: 5KIR) for docking.
  • Software: AutoDock Vina or Schrödinger Suite for ligand-receptor binding simulations.
  • Validation: Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors. For example, imidazo[1,5-a]pyridine derivatives showed COX-2 selectivity via sulfonamide interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.